molecular formula C13H16O4 B13974113 2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate CAS No. 923591-90-6

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate

Katalognummer: B13974113
CAS-Nummer: 923591-90-6
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: ZGKUXSGJWQQVDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C13H16O4. It is a derivative of phenyl propanoate, characterized by the presence of a formyl group and a methoxy group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 2-Formyl-5-methoxybenzoic acid with 2,2-dimethylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Carboxy-5-methoxyphenyl 2,2-dimethylpropanoate.

    Reduction: 2-Hydroxymethyl-5-methoxyphenyl 2,2-dimethylpropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Formylphenyl 2,2-dimethylpropanoate: Lacks the methoxy group, which may result in different reactivity and biological properties.

    5-Methoxyphenyl 2,2-dimethylpropanoate: Lacks the formyl group, affecting its potential for further functionalization.

    2-Formyl-5-hydroxyphenyl 2,2-dimethylpropanoate: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical and biological behavior.

Uniqueness

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

923591-90-6

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

(2-formyl-5-methoxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C13H16O4/c1-13(2,3)12(15)17-11-7-10(16-4)6-5-9(11)8-14/h5-8H,1-4H3

InChI-Schlüssel

ZGKUXSGJWQQVDI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OC1=C(C=CC(=C1)OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.